molecular formula C13H18N2O2S B5373308 5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide

5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide

Cat. No. B5373308
M. Wt: 266.36 g/mol
InChI Key: CPCLCNZMSDOJKL-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide, also known as EPPIC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrrolidinylthiophene carboxamides, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular pathways. This includes the regulation of intracellular calcium levels, which is important for neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function and reward processing. This compound has also been found to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation is that this compound may have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide. One potential direction is the investigation of its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its effects on other cellular pathways, which may have implications for other diseases such as cancer and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its high affinity for the sigma-1 receptor and its various biochemical and physiological effects make it a promising candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide involves the reaction of 5-ethyl-3-thiophenecarboxylic acid with N-ethyl-3-oxo-1-pyrrolidinecarboxamide in the presence of reagents such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction yields this compound as a white solid with a melting point of 156-158 °C.

Scientific Research Applications

5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuronal signaling and calcium regulation.

properties

IUPAC Name

5-ethyl-N-(1-ethyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-11-5-9(8-18-11)13(17)14-10-6-12(16)15(4-2)7-10/h5,8,10H,3-4,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCLCNZMSDOJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2CC(=O)N(C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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